Low-k Dielectric Film Performance: DEMS vs. Standard OSG Precursors
Films deposited using diethoxymethylsilane (DEMS) as the organosilicate glass (OSG) precursor achieve dielectric constants (k) as low as 2.20–2.55, which are significantly lower than those of typical OSG films deposited with conventional precursors, which range from k = 2.9–3.3 [1]. This reduction in dielectric constant is achieved while maintaining a mechanical hardness of 0.7 to 0.3 GPa [2].
| Evidence Dimension | Dielectric constant (k) of PECVD-deposited OSG films |
|---|---|
| Target Compound Data | k = 2.20 – 2.55 |
| Comparator Or Baseline | Current OSG films (unspecified conventional precursors): k = 2.9 – 3.3 |
| Quantified Difference | Δk = 0.65 – 1.10 lower (22–35% reduction) |
| Conditions | PECVD using DEMS as precursor, with porogen co-deposition and thermal annealing [1] |
Why This Matters
A lower dielectric constant directly translates to reduced signal delay and power consumption in advanced semiconductor interconnects, making DEMS a critical precursor for next-generation chip manufacturing where procurement must specify this exact silane to meet performance specifications.
- [1] Cheng, Y. L. et al. (2006). Effect of deposition temperature and oxygen flow rate on properties of low dielectric constant SiCOH film prepared by plasma enhanced chemical vapor deposition using diethoxymethylsilane. Surface and Coatings Technology, 200(10 SPEC. ISS.), 3134-3139. View Source
- [2] Lukas, A. S. et al. (2004). Nanoporous Organosilicate Films Deposited by PECVD Using Diethoxymethylsilane. MRS Proceedings, 812, F5.2. View Source
